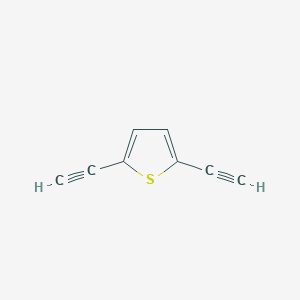

2,5-Diethynylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethynylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S/c1-3-7-5-6-8(4-2)9-7/h1-2,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMSIVGKBOVYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462892 | |

| Record name | 2,5-diethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79109-72-1 | |

| Record name | 2,5-diethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diethynylthiophene

Routes via Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. bohrium.commdpi.com This reaction is central to the synthesis of 2,5-diethynylthiophene and typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. bohrium.commdpi.com

A common and effective starting material for the synthesis of this compound is 2,5-diiodothiophene (B186504). mdpi.comresearchgate.net The carbon-iodine bonds in this precursor are sufficiently reactive to readily undergo oxidative addition to the palladium(0) catalyst, initiating the Sonogashira cross-coupling cycle. rsc.org The reaction involves the coupling of 2,5-diiodothiophene with a suitable terminal alkyne in the presence of a palladium-copper catalytic system. mdpi.comresearchgate.net

To circumvent issues related to the low stability and potential for self-polymerization of the terminal alkyne, a two-step approach involving a protected alkyne is frequently employed. publish.csiro.auresearchgate.net Trimethylsilylacetylene (B32187) (TMSA) is a commonly used protected alkyne for this purpose. mdpi.comharvard.edu The first step involves the Sonogashira coupling of 2,5-diiodothiophene with TMSA to form 2,5-bis((trimethylsilyl)ethynyl)thiophene. mdpi.commdpi.com This intermediate is significantly more stable and easier to handle than the final diethynyl product. acs.org

The subsequent step is the deprotection of the trimethylsilyl (B98337) (TMS) groups to yield the desired this compound. This is typically achieved by treating the silyl-protected intermediate with a mild base, such as potassium carbonate (K₂CO₃) in methanol (B129727) (CH₃OH) or potassium hydroxide (B78521) (KOH) in methanol. mdpi.comtandfonline.comchemspider.com This process efficiently removes the TMS groups, revealing the terminal alkyne functionalities. chemspider.comnih.gov In some cases, silver salts like silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) can also catalyze the deprotection of TMS acetylenes. researchgate.net

A one-pot synthesis strategy has also been developed where the in-situ desilylation of the protected bis(alkyne) is immediately followed by the Sonogashira cross-coupling with an aryl halide, avoiding the isolation of the sensitive terminal dialkyne. publish.csiro.auscispace.comresearchgate.net

The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the catalytic system and reaction conditions. The classic system employs a combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. mdpi.comacs.orgnih.gov The reaction is generally carried out in an amine solvent like diisopropylamine (B44863) or triethylamine, which also acts as a base. mdpi.com

The choice of palladium catalyst can influence the reaction rate and yield. For instance, PdCl₂(PPh₃)₂ has been shown to be a highly active precursor. nih.gov The presence of copper(I) is crucial as it is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle. acs.org While traditional Sonogashira reactions rely on this dual catalytic system, palladium-free copper-catalyzed Sonogashira reactions have also been explored as a more economical alternative. rsc.org

Reaction temperatures and times are also critical parameters. The coupling of 2,5-diiodothiophene with trimethylsilylacetylene is often conducted at elevated temperatures, for example, 60°C for 48 hours, to ensure complete reaction. mdpi.commdpi.com The subsequent deprotection step is typically performed at room temperature. mdpi.com

Table 1: Representative Reaction Conditions for the Synthesis of this compound via Sonogashira Coupling

| Step | Precursors | Catalyst System | Solvent/Base | Temperature | Time | Yield | Reference |

| 1. Silylation | 2,5-Diiodothiophene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | THF/i-Pr₂NH | 60°C | 48 h | 63% | mdpi.com |

| 2. Deprotection | 2,5-bis((trimethylsilyl)ethynyl)thiophene | K₂CO₃ | Methanol | Room Temp. | 16 h | 99% | mdpi.com |

This table presents a representative example of the reaction conditions and is not an exhaustive list.

Alternative Synthetic Approaches (e.g., via Dihaloethene Intermediates)

While Sonogashira coupling is the predominant method, alternative synthetic strategies for related structures have been explored. However, for the specific synthesis of this compound, methods other than Sonogashira coupling are not widely reported in the reviewed literature.

Challenges in Synthesis and Stability Considerations of the Monomer

A significant challenge in the synthesis and handling of this compound is its limited thermal and chemical stability. publish.csiro.auresearchgate.net The pure monomer is known to be unstable, even at low temperatures (0°C), and can rapidly change color upon standing, indicating decomposition or polymerization. electronicsandbooks.com It is also reported to be highly sensitive to oxygen. acs.org This instability makes its practical use as a cross-coupling partner challenging and often necessitates its use immediately after preparation or its generation in situ from a more stable precursor like 2,5-bis((trimethylsilyl)ethynyl)thiophene. publish.csiro.auacs.orgscispace.com The tendency of the diacetylene groups to undergo cross-linking reactions, especially at elevated temperatures, can lead to the formation of insoluble polymeric materials. koreascience.kr

Advanced Materials Applications and Functionalization of 2,5 Diethynylthiophene Derivatives

Application in Organic Electronics

The rigid, planar structure and electron-rich nature of the thiophene (B33073) ring make 2,5-diethynylthiophene a valuable building block for advanced materials in organic electronics. Its linear acetylene (B1199291) linkers facilitate π-conjugation, which is essential for efficient charge transport. This has led to its incorporation into a variety of materials designed for electronic applications.

Conjugated Polymers for Electronic Devices

Conjugated polymers containing thiophene units are widely used in organic electronics due to their desirable environmental stability and high conductivity. nih.gov The this compound moiety can be integrated into polymer backbones through various coupling reactions, such as Suzuki polycondensation, to create high molecular weight materials. rsc.org These polymers are central to the function of organic field-effect transistors (OFETs), which are distinguished by their solution processability and film-forming properties. nih.gov

The electronic properties of these polymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, can be tuned by introducing different substituents to the thiophene ring. mdpi.com For instance, incorporating electron-donating or electron-withdrawing groups can alter the polymer's electronic characteristics. mdpi.com The development of donor-acceptor (D-A) strategies has significantly expanded the diversity of molecular structures and allowed for precise control over material energy levels. nih.gov In one study, a novel polymeric material, PDPPTT-FT, was prepared by incorporating an electron acceptor unit into a polythiophene system. This material demonstrated excellent p-type transport properties in organic transistor measurements, achieving a high hole mobility. nih.gov

| Polymer | Hole Mobility (cm² V⁻¹ s⁻¹) | Threshold Voltage (V) | ION/IOFF Ratio |

| PDPPTT-FT (annealed) | 0.30 | -11 | 10⁴ |

This table presents the performance of a specific polythiophene derivative in an organic field-effect transistor, showcasing its potential in organic electronics. Data sourced from nih.gov.

The synthesis of regioregular thiophene-based polymers is crucial for optimizing device performance. nih.gov Methods like Grignard Metathesis (GRIM) polymerization allow for good control over the synthesis of polymers like poly(3-hexylthiophene), resulting in materials with high molecular weights. nih.gov Furthermore, zwitterionic side chains have been attached to thiophene-containing conjugated polymers, making them hydrophilic and salt-responsive, with electronic properties that depend on the zwitterion's distance from the conjugated backbone. researchgate.net

Molecular Wires and Junctions for Charge Transport

The extended π-conjugation provided by the this compound unit makes it an excellent component for molecular wires, which are fundamental to the field of molecular electronics. These wires can transport charge over several nanometers. Research has shown that self-assembled conjugated molecular wires containing thiophene, with lengths up to 6 nm, can be grown layer-by-layer using click chemistry. nih.gov

The mechanism of charge transport in these molecular wires is length-dependent. For shorter molecules (1-4 nm), charge transport occurs via tunneling. nih.gov The efficiency of tunneling is characterized by the tunneling attenuation factor (β), which was determined to be 3.4 nm⁻¹ for a series of thiophene-containing molecular wires. nih.gov As the length of the molecular wire increases to 4-5 nm, a crossover from tunneling to a hopping transport mechanism is observed. nih.gov This transition is accompanied by an activation energy, which was measured to be 0.35 eV. nih.gov

Density Functional Theory (DFT) calculations have been employed to understand this charge transport phenomenon. These calculations revealed that charge carriers (polarons) can become localized on the molecular wire, and the transition states for the hopping of these polarons along the wire segments have energies ranging from 0.2 to 0.4 eV, which aligns well with the experimentally observed activation energy. nih.gov The nature of charge transport in polythiophene-based molecular devices can also be controlled by introducing conformational changes through substituent groups or by applying an external gate potential, allowing the device to be switched from hole-dominant to electron-dominant transport. nih.gov

| Property | Value | Description |

| Tunneling Attenuation Factor (β) | 3.4 nm⁻¹ | Characterizes the decay of tunneling current with molecular length. nih.gov |

| Contact Resistance | 220 kΩ | The resistance at the interface between the molecular wire and the electrode. nih.gov |

| Transport Crossover Length | 4-5 nm | The molecular length at which the charge transport mechanism shifts from tunneling to hopping. nih.gov |

| Hopping Activation Energy | 0.35 eV | The energy barrier for charge carriers to "hop" between localized states on the polymer chain. nih.gov |

This table summarizes key charge transport properties for thiophene-containing molecular wires, as determined by conducting probe atomic force microscopy (CP-AFM) and temperature-dependent measurements. Data sourced from nih.gov.

Development of Electrochromic Materials

Electrochromic materials can reversibly change their optical properties upon the application of an electrical potential. Derivatives of this compound are used to synthesize polymers that exhibit promising electrochromic behavior for applications like smart windows, displays, and rearview mirrors. nih.gov

Polymers based on thiophene derivatives can display a range of colors in their neutral, semi-oxidized, and fully oxidized states. nih.gov For example, a homopolymer based on 2,5-di(2-thienyl)thieno[3,2-b]thiophene (dTT) shows colors ranging from camel to olive green and dark blue at different voltages. bohrium.com The extension of the main chain conjugation length in these polymers is beneficial for achieving excellent electrochemical and electrochromic properties. frontiersin.org

Electrochromic devices (ECDs) are often constructed using these polymers as the anodic layer, paired with a cathodic layer like poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS). nih.govbohrium.com The performance of these devices is evaluated based on metrics such as transmittance change (ΔT), coloration efficiency (η), and switching speed. A copolymer, P(dTT-co-CPdT), when used in an ECD, displayed a high coloration efficiency of 656.5 cm²/C and rapid switching times of less than 0.9 seconds. bohrium.com Another device, P(DTC-co-TF)/PEDOT-PSS, exhibited a significant transmittance change of 43.4% and a switching time of less than 0.6 seconds. nih.govmdpi.com

| Polymer/Device | Colors Exhibited | Max. Transmittance Change (ΔT) | Coloration Efficiency (η) | Switching Time (s) |

| PdTT | Camel, Olive Green, Dark Blue | - | - | - |

| P(dTT-co-bTp) | - | 41.3% at 1070 nm | 149.4 cm²/C at 1070 nm | - |

| P(dTT-co-TF)/PEDOT-PSS ECD | - | 44.7% at 680 nm | - | - |

| P(dTT-co-CPdT)/PEDOT-PSS ECD | - | - | 656.5 cm²/C at 686 nm | ≤ 0.9 |

| P(DTC-co-TF)/PEDOT-PSS ECD | - | 43.4% at 627 nm | 512.6 cm²/C at 627 nm | < 0.6 |

This table highlights the electrochromic performance of various polymers and devices based on thiophene derivatives, demonstrating their potential for high-contrast and fast-switching applications. Data sourced from nih.govbohrium.commdpi.com.

Optoelectronic Applications

The unique electronic structure of this compound, characterized by an extended π-system, makes it a prime candidate for optoelectronic applications where the interaction of light and electricity is central.

Development of Fluorescent Materials and Chromophores

While many thiophene-based materials have historically shown lower emission quantum yields compared to other conjugated systems, recent developments have led to highly emissive materials. rsc.orgrsc.org The fluorescence properties, including emission color and quantum yield, are highly dependent on the molecular structure and the degree of conjugation. rsc.org

For simple α,α'-oligothiophenes, both absorption and emission wavelengths shift to the red (longer wavelengths) as the chain length increases. rsc.org This is accompanied by an increase in the fluorescence quantum yield (ΦF) and lifetime. rsc.org The introduction of different heterocyclic rings onto a chromophore core can significantly alter its properties. For instance, DPP-based materials (diketopyrrolopyrrole) flanked by thiophene rings exhibit strong fluorescence and are used in applications like bio-imaging. uobaghdad.edu.iq However, strong intermolecular π-π interactions in the solid state can sometimes lead to fluorescence quenching. uobaghdad.edu.iq

The photophysical properties are also sensitive to the solvent environment. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can vary in different solvents, indicating changes in the energy loss between the excited and fluorescent states. uobaghdad.edu.iq

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| Propylene Carbonate | 356 | 450 | 734 |

| Acetonitrile | 356 | 460 | 836 |

| Diethyl Ether | 354 | 432 | 668 |

| Tetrahydrofuran | 358 | 432 | 601 |

| Cyclohexane | 358 | 432 | 601 |

| Dichloromethane | 358 | 452 | 804 |

This table shows the solvatochromic effects on the absorption and fluorescence properties of a specific thiophene-flanked DPP derivative, 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. Data sourced from uobaghdad.edu.iq.

Materials for Optical Power Limiting (OPL) Applications

Optical power limiting (OPL) materials are designed to protect sensitive optical sensors and human eyes from damage by high-intensity light sources, such as lasers. These materials exhibit high transmittance at low input energies but become opaque at high energies. This compound derivatives have been investigated for these applications.

The Sonogashira cross-coupling reaction is a common method to synthesize 2,5-bis(phenylethynyl)thiophene (B14367980) chromophores, which can serve as the core for OPL materials. researchgate.net These cores can be coated with dendrons to create dendrimers with enhanced OPL properties. researchgate.net The introduction of thiophene units into the structure of platinum(II) complexes has also been explored as a strategy to enhance OPL performance. researchgate.net

The OPL performance of these materials is typically measured by their ability to "clamp" the output energy at a certain level, even as the input energy increases. For a series of thiophene-cored dendrimers, clamping levels of approximately 2.5 to 5 µJ were observed from samples with concentrations of 30 mM to 50 mM. researchgate.net These materials possess high transmission in the visible region, which is a critical requirement for practical OPL applications. researchgate.net

| Compound Type | Concentration | Clamping Level (μJ) | Key Feature |

| Thiophene-cored ATP Dendrimer | 30 mM | ~2.5 - 5 | High transmission in the visible region. researchgate.net |

| Thiophene-cored Triazole Dendrimer | 50 mM | ~2.5 - 5 | Possesses fluorescence quantum yields on the order of 10⁻³. researchgate.net |

This table summarizes the optical power limiting performance of dendrimers based on a 2,5-bis(phenylethynyl)thiophene core. Data sourced from researchgate.net.

Building Blocks for Organic Light Emitting Diodes (OLEDs) and Emerging Photovoltaics

The rigid, planar, and electron-rich nature of the thiophene ring, combined with the extended π-conjugation provided by the dual ethynyl (B1212043) groups, makes this compound a valuable building block for advanced organic materials used in optoelectronic devices. The optoelectronic properties of thiophene derivatives are widely recognized and have been exploited in materials for molecular electronics, Organic Light Emitting Diodes (OLEDs), and emerging photovoltaics. mdpi.com The linear arrangement of the ethynyl linkers allows for the construction of well-defined, conjugated oligomers and polymers with tailored electronic properties.

In the context of OLEDs , the this compound core can be incorporated into larger molecular structures that serve as emitters, hosts, or charge-transport materials. Symmetrical 2,5-disubstituted thiophene derivatives containing moieties like 1,3,4-oxadiazole (B1194373) have been shown to exhibit good fluorescent properties with high quantum yields, making them suitable for OLED applications. nih.gov The ability to functionalize the terminal alkyne groups of this compound allows for the attachment of various donor and acceptor units, creating D-π-A (donor-π-acceptor) or A-π-D-π-A type chromophores. This molecular design strategy is crucial for tuning the emission color, enhancing photoluminescence quantum yields (PLQY), and optimizing charge injection and transport properties within the OLED device stack. beilstein-journals.org For instance, the integration of triphenylamine (B166846) as a donor and dimesitylboron as an acceptor through a thienothiophene π-conjugated linker has resulted in emitters with high quantum efficiencies in both solution and solid-state, demonstrating the effectiveness of thiophene-based π-spacers. beilstein-journals.org

In the field of emerging photovoltaics , particularly organic solar cells (OSCs), this compound serves as a monomer for the synthesis of conjugated polymers that act as the electron donor material in the bulk heterojunction (BHJ) active layer. mdpi.comrsc.org The incorporation of the thiophene-ethynyl linkage into the polymer backbone contributes to a lower bandgap, which is essential for absorbing a broader range of the solar spectrum. sci-hub.cat Furthermore, the rigidity of the structure can promote intermolecular π-π stacking, which facilitates charge transport and can lead to higher charge carrier mobilities. sci-hub.cat Research on thiophene-based oligomers has shown that tailoring the molecular structure, such as the number of thiophene units and the nature of attached functional groups, can effectively adjust the frontier orbital energy levels (HOMO and LUMO) to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell device. mdpi.comsci-hub.cat

The performance of devices utilizing such materials is a key indicator of their potential. The following table summarizes representative data for devices incorporating thiophene-based materials, illustrating the impact of molecular structure on photovoltaic performance.

| Polymer/Molecule Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| TTT-co-P3HT | PC71BM | 0.14 | 0.40 | 0.88 | 0.40 |

| P3HT | PC71BM | 1.15 | 0.58 | 3.48 | 0.57 |

| SMDPPEH | PC71BM | 3.0 | - | - | - |

| DCV5T | C60 | 5.2 | - | - | - |

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor. Data sourced from relevant studies on thiophene-based polymers and oligomers in organic solar cells. mdpi.comsci-hub.cat

Functionalization for Tailored Material Properties

The terminal alkyne groups of this compound are highly versatile chemical handles that allow for extensive functionalization through a variety of organic reactions. This capability enables the precise tuning of material properties, such as solubility, electronic energy levels, and self-assembly behavior, which is critical for their application in advanced materials.

Synthesis of Extended Viologen-Type Salts and Derivatives

Viologens, typically 1,1'-disubstituted-4,4'-bipyridinium salts, are well-known for their electrochromic properties. researchgate.net By inserting a conjugated spacer, such as the this compound unit, between two pyridinium (B92312) rings, "extended viologens" with novel optical and electronic properties can be created. mdpi.com These derivatives often exhibit intense photoluminescence and can function as electrofluorochromic materials, where both color and fluorescence change in response to an applied potential. rsc.org

A straightforward synthetic route to such an extended viologen starts with 2,5-diiodothiophene (B186504). mdpi.com This precursor undergoes a double Sonogashira cross-coupling reaction with a protected ethynylpyridine, such as 4-ethynylpyridine (B1298661) with a trimethylsilyl (B98337) (TMS) protecting group. Following deprotection of the TMS groups, the resulting 2,5-bis(pyridin-4-ylethynyl)thiophene is quaternized, for example, by reaction with methyl iodide, to yield the final dicationic viologen salt. mdpi.com

Synthesis of a Thiophene-Cored Extended Viologen:

Step 1: Sonogashira coupling of 2,5-diiodothiophene with 4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the trimethylsilyl groups to yield 2,5-bis(4-ethynylpyridinyl)thiophene.

Step 3: Quaternization of the pyridine (B92270) nitrogen atoms with an alkylating agent (e.g., methyl iodide) to form the target compound, 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide. researchgate.net

The resulting compound demonstrates distinct photophysical properties. For example, the UV-visible absorption and fluorescence spectra are characteristic of a highly conjugated system.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Redox Potential E₁/₂ (V vs. SHE) |

| 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide | H₂O | 258, 361 | 400 | -0.555 |

Data obtained from UV-visible absorption, fluorescence spectroscopy, and cyclic voltammetry. mdpi.com

This functionalization pathway transforms the simple this compound core into a sophisticated functional material with potential applications in electrochromic devices, fluorescent sensors, and molecular switches. mdpi.comrsc.org

Ligand Design for Metal Complexation (e.g., Triazolyl Phosphonates)

The ethynyl groups of this compound are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction can be employed in a multi-component fashion to synthesize complex ligands for metal coordination. A prime example is the formation of 1,2,3-triazole rings, which are excellent coordinating moieties for a variety of metal ions. mdpi.comnih.gov

By reacting this compound in a domino reaction with two equivalents of an organic azide (B81097) and two equivalents of a dialkyl phosphite (B83602), a bis(1,2,3-triazol-5-yl-phosphonate) ligand can be synthesized. nih.gov This one-pot, three-component reaction provides a highly efficient route to novel pincer-type or bridging ligands. nih.govresearchgate.net

Proposed Synthesis of a Bis(triazolyl phosphonate) Ligand: A mixture of this compound, an organic azide (e.g., benzyl (B1604629) azide), and a dialkyl phosphite (e.g., dibutyl phosphite) in the presence of a copper(I) catalyst (e.g., CuCl) and a base (e.g., triethylamine) would yield the corresponding bis(triazolyl phosphonate) derivative. nih.gov

The resulting ligand possesses multiple coordination sites: the nitrogen atoms of the two triazole rings and the phosphoryl oxygen atoms of the two phosphonate (B1237965) groups. This polydentate nature makes it a strong candidate for forming stable complexes with transition metals, lanthanides, and actinides. The phosphonate groups, in particular, are known for their strong binding to f-block elements and for imparting water solubility upon hydrolysis to the corresponding phosphonic acids. Such metal complexes are of interest in areas including catalysis, magnetic materials, and biomedical imaging. researchgate.net

Multi-component Reactions for Novel Heterocyclic Chromophores

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. windows.net The dual alkyne functionality of this compound makes it an excellent substrate for MCRs aimed at synthesizing novel heterocyclic chromophores. These chromophores are of interest for their potential use as dyes, pigments, and functional materials in optical applications.

One example of such a transformation is the polar [4+2] cycloaddition reaction. While not demonstrated with this compound itself, the analogous reaction of 1,2-bis(2,5-dimethyl-3-thienyl)acetylene with a thioamide (e.g., thiobenzamide) and various aldehydes, catalyzed by boron trifluoride etherate, yields highly substituted 4H-1,3-thiazines. osi.lv This reaction serves as a blueprint for how this compound could be used.

Conceptual MCR for Heterocycle Synthesis: A one-pot reaction between this compound, two equivalents of a thioamide, and two equivalents of an aldehyde could theoretically lead to the formation of a bis(4H-1,3-thiazine) structure, linked by the central thiophene core. Such a reaction would proceed through the formation of an intermediate that undergoes a cycloaddition, creating a new six-membered heterocyclic ring. osi.lv

The resulting complex heterocyclic systems would possess extended π-conjugation across the entire molecule, leading to strong absorption in the visible or even near-infrared region of the electromagnetic spectrum. The precise photophysical properties could be fine-tuned by varying the thioamide and aldehyde components in the MCR, offering a modular approach to the synthesis of a library of novel chromophores from a single, versatile thiophene-based building block. windows.net

Spectroscopic and Electrochemical Characterization of 2,5 Diethynylthiophene Based Systems

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic transitions within a conjugated molecule. For systems built around 2,5-diethynylthiophene, this method provides critical insights into the extent of electronic delocalization and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis absorption spectrum of a this compound-based compound is characterized by strong absorption bands that are attributed to π-π* electronic transitions within the conjugated framework. The position of the maximum absorption wavelength (λmax) is a direct indicator of the energy required to excite an electron from the HOMO to the LUMO.

The extent of π-conjugation significantly influences the absorption profile. In polymers and oligomers where this compound units are coupled with other aromatic systems, an increase in the conjugation length leads to a bathochromic (red) shift in the λmax. mdpi.comrsc.org This shift occurs because extended conjugation delocalizes the π-electrons over a larger area, which raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the energy gap. For instance, π-conjugated polymers incorporating this compound units exhibit absorption maxima that are significantly red-shifted compared to their corresponding monomeric or dimeric model compounds. elsevierpure.com

The optical band gap (E_g^opt) can be estimated from the onset of the absorption band in the UV-Vis spectrum using the formula E_g^opt = 1240/λ_onset, where λ_onset is the wavelength at which absorption begins. A smaller band gap is indicative of a more extended and effective π-conjugation. Studies on polymers containing 2,5-diethynyl-3-dodecylthiophene have shown that the optical band gap narrows as the polymer chain is formed, reflecting the enhanced electronic delocalization along the polymer backbone. elsevierpure.com The shape of the absorption bands can also provide information about the molecular structure; well-defined vibronic structures are often indicative of a rigid and planar molecular conformation in the ground state.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the properties of the excited state of a molecule. It provides information on the energy, lifetime, and dynamics of the first singlet excited state (S1), which are crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Upon excitation, this compound-based systems can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The emission maximum provides information about the energy of the excited state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for optoelectronic applications. In donor-π-acceptor (D-π-A) systems where this compound acts as a π-linker, the quantum yield is highly sensitive to the molecular structure and the surrounding environment. rsc.org

A key phenomenon observed in these systems is solvatochromism, which is the change in the color of a substance when the polarity of the solvent is changed. researchgate.net In D-π-A compounds with a this compound bridge, the fluorescence emission spectra often show a significant bathochromic shift as the solvent polarity increases. rsc.org This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. The polar solvent molecules stabilize the more polar excited state, thus lowering its energy and red-shifting the emission. In contrast, the absorption spectra often show negligible shifts, indicating that the ground state dipole moment is less affected by the solvent. rsc.orgresearchgate.net

The fluorescence quantum yield also tends to be solvent-dependent. For many D-π-A thiophene (B33073) derivatives, the quantum yield is highest in nonpolar solvents and decreases as solvent polarity increases. researchgate.netresearchgate.net This is often explained by the "energy gap law," which states that the rate of non-radiative decay increases as the energy gap between the excited and ground states decreases. researchgate.net As the emission red-shifts in polar solvents, the energy gap narrows, promoting non-radiative relaxation pathways and thus lowering the quantum yield.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| MOT | Cyclohexane | 382 | 418 | 0.98 |

| Toluene | 389 | 433 | 0.99 | |

| Dichloromethane | 390 | 461 | 0.96 | |

| Acetonitrile | 385 | 473 | 0.82 | |

| DMSO | 392 | 484 | 0.78 | |

| DMAT | Cyclohexane | 410 | 452 | 0.99 |

| Toluene | 422 | 488 | 0.89 | |

| Dichloromethane | 424 | 565 | 0.44 | |

| Acetonitrile | 420 | 599 | 0.34 | |

| DMSO | 428 | 614 | 0.32 |

Data adapted from a study on D-π-A thiophene-based compounds, where MOT and DMAT represent molecules with a thiophene core functionalized with different donor and acceptor groups, illustrating the principles of solvatochromism. researchgate.netresearchgate.net

To understand the intricate processes that occur immediately after photoexcitation, ultrafast spectroscopic techniques such as femtosecond transient absorption and fluorescence upconversion are employed. These methods can resolve dynamic events on timescales ranging from femtoseconds to nanoseconds. rsc.org

Electrochemical Characterization

Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and assessing the redox stability of this compound-based materials. These parameters are essential for designing materials for organic electronics, as they govern charge injection, transport, and the open-circuit voltage in photovoltaic devices.

Cyclic voltammetry (CV) is the most common electrochemical technique used for this purpose. nih.gov In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The voltammogram shows peaks corresponding to the oxidation and reduction processes of the material being studied.

The onset potentials of the first oxidation (E_onset,ox) and first reduction (E_onset,red) processes are used to estimate the HOMO and LUMO energy levels, respectively. nih.govkci.go.kr These potentials correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO. The energy levels can be calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard, using the following empirical equations: researchgate.net

E_HOMO = -[E_onset,ox - E_1/2(Fc/Fc+) + 5.1] eV E_LUMO = -[E_onset,red - E_1/2(Fc/Fc+) + 5.1] eV

The difference between the HOMO and LUMO levels provides the electrochemical band gap (E_g^ec), which can be compared with the optical band gap obtained from UV-Vis spectroscopy. nih.gov For D-π-A chromophores incorporating thiophene linkers, CV measurements have been instrumental in establishing structure-property relationships, showing how the choice of donor and acceptor groups can systematically tune the HOMO and LUMO energies. nih.gov

| Compound Series | E_onset,ox (V vs Fc/Fc+) | E_onset,red (V vs Fc/Fc+) | E_HOMO (eV) | E_LUMO (eV) | E_g^ec (eV) |

| Thiophene-based D-π-A (1) | 0.95 | -1.50 | -5.75 | -3.30 | 2.45 |

| Thiophene-based D-π-A (2) | 0.88 | -1.62 | -5.68 | -3.18 | 2.50 |

| Thiophene-based D-π-A (3) | 0.75 | -1.75 | -5.55 | -3.05 | 2.50 |

Representative data for different donor-π-acceptor (D-π-A) systems with a thiophene-containing bridge, illustrating how redox potentials and energy levels can be determined via cyclic voltammetry. nih.gov

The reversibility of the redox processes, assessed by the separation between the anodic and cathodic peak potentials (ΔEp), provides information on the stability of the charged species (radical cations and anions). scielo.org.za Reversible or quasi-reversible redox behavior is often a desirable trait for materials used in rechargeable batteries or electrochromic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.